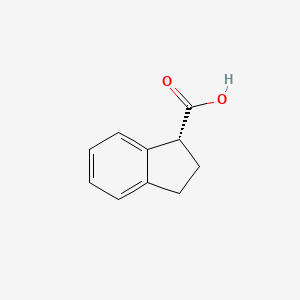

(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid

Übersicht

Beschreibung

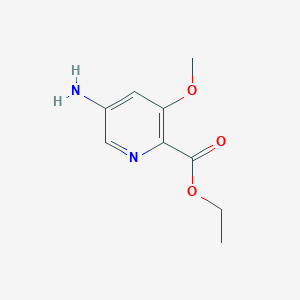

“(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid” is a chemical compound with the CAS Number 877-01-0 . It has a molecular weight of 162.19 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C10H10O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)/t9-/m1/s1" .Physical and Chemical Properties Analysis

The compound has a melting point of 45-47 degrees Celsius . It is typically stored in a dry environment at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications

Synthesis of Derivatives : A study synthesized two analogues of 3-oxo-1H-indene-1-carboxylic acid derivatives, highlighting the effectiveness of the synthesis process with a high yield of 97% (Yang Li-jian, 2013).

Corrosion Inhibition : Indene derivatives, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have been found to effectively inhibit mild steel corrosion in hydrochloric acid solutions, displaying up to 92% inhibition efficiency at optimal concentrations (A. Saady et al., 2018).

Molecular Conformation Analysis : The molecular conformation of racemic indan derivatives, including (±)-1-trans-3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide, has been characterized by X-ray diffraction, providing insights into the structural aspects of these compounds (A. Doriguetto et al., 2009).

Antiinflammatory Activities : Some 2,3-dihydro-1H-benz[e]indene-1- and -3-carboxylic acids, as rigid analogues of naphthylacetic acids, were synthesized and tested for antiinflammatory activity, showing significant potential in this area (P. Roveri et al., 1983).

NMR Analysis : NMR analysis of various indene derivatives, such as (1S,1aR,6aR)-2’,3’,6,6a-tetrahydro-spiro cycloprop a indene-1(1aH),1’ 1H indene, has been conducted to understand their molecular structures better (P. Spiteller et al., 2005).

Isomerization Kinetics : Research on the isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid in aqueous solutions has revealed insights into the reaction mechanisms and kinetics, which are relevant for understanding the behavior of such compounds (J. Andraos et al., 1994).

Pesticide Intermediate Synthesis : 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate of the pesticide Indoxacarb, has been synthesized, demonstrating the role of indene derivatives in the development of agrochemicals (Li-Xia Jing, 2012).

Retinoic Acid Receptor Agonists : Indene derivatives have been explored as retinoic acid receptor α (RARα) agonists, with some showing moderate binding activity and potent antiproliferative activity, which is important for therapeutic applications (Xianghong Guan et al., 2016).

Electrophilic Cyclization : Indene derivatives have been synthesized via electrophilic cyclization, demonstrating their potential for diverse synthetic applications (Z. Khan & T. Wirth, 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Wirkmechanismus

Target of Action

The primary targets of (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid are the GIP and GLP-1 receptors . These receptors are key mediators of insulin secretion and are also expressed in regions of the brain that regulate food intake .

Mode of Action

The compound interacts with its targets by activating the GIP and GLP-1 receptors . This dual agonist behavior has been shown to produce greater reductions of hyperglycemia compared to a selective GLP-1 receptor agonist . Signaling studies reported that the compound mimics the actions of natural GIP at the GIP receptor .

Biochemical Pathways

The compound affects various biochemical pathways. Amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway . This results in downstream effects such as the production of NADH, FADH2, and ATP .

Pharmacokinetics

The compound exhibits linear pharmacokinetics . It demonstrates good tolerability and a promising effect of weight loss

Result of Action

The molecular and cellular effects of the compound’s action include a potent stimulation of glucose-stimulated insulin secretion (GSIS) in β-cells, as well as inhibition of α-cell glucagon release . It also reduces neuroinflammation, promotes nerve growth, improves heart function, suppresses appetite, delays gastric emptying, regulates blood lipid metabolism, and reduces fat deposition .

Action Environment

Environmental factors such as acid rain can influence the compound’s action, efficacy, and stability . Acid rain can cause significant changes in soil physicochemical and biochemical processes, which may affect the compound’s action . .

Eigenschaften

IUPAC Name |

(1R)-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQMFBWTKWOSQX-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490831 | |

| Record name | (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-01-0 | |

| Record name | (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B3058006.png)

![1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-](/img/structure/B3058007.png)

![1-[4-(Ethoxymethyl)phenyl]methanamine](/img/structure/B3058008.png)

![Bicyclo[3.3.1]nonan-3-one, 7-methylene-, oxime](/img/structure/B3058020.png)

![(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone](/img/structure/B3058027.png)